Technical Whitepaper: 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole (CAS 2031261-02-4) in Drug Discovery and Agrochemicals
Technical Whitepaper: 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole (CAS 2031261-02-4) in Drug Discovery and Agrochemicals
Executive Summary
The rational design of small molecules frequently relies on the strategic incorporation of halogen atoms to fine-tune pharmacokinetic and pharmacodynamic profiles. 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole (CAS 2031261-02-4) represents a highly specialized, bis-fluorinated heterocyclic building block. By combining a lipophilic 4-fluorophenyl moiety with an electronically deactivated 5-fluoropyrazole core, this compound serves as a pivotal intermediate for synthesizing next-generation cyclooxygenase-2 (COX-2) inhibitors, antiviral agents, and succinate dehydrogenase inhibitor (SDHI) fungicides[1],[2].
This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its structural design, validated synthetic methodologies, and its applications in modern discovery chemistry.
Physicochemical Profiling & Structural Dynamics
The dual-fluorination strategy in CAS 2031261-02-4 fundamentally alters the electron density of the pyrazole ring. The highly electronegative fluorine at the 5-position withdraws electron density via inductive effects, significantly lowering the basicity (pKa) of the adjacent nitrogen atoms. This structural dynamic is critical for preventing off-target binding (such as hERG channel liability) while enhancing membrane permeability.
Quantitative Data Summary
The following table outlines the core physicochemical parameters of the compound[3],[4]:
| Property | Value / Description |
| Chemical Name | 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole |
| CAS Registry Number | 2031261-02-4 |
| Molecular Formula | C9H6F2N2 |
| Molecular Weight | 180.15 g/mol |
| SMILES String | C1=CC(=CC=C1N2C(=CC=N2)F)F |
| Physical State | Solid / Crystalline Powder |
| Solubility | Soluble in DMSO, Dichloromethane (DCM), Ethyl Acetate |
| Commercial Purity | ≥97% (Typical for laboratory use)[5] |
The "Fluorine Effect": Mechanistic Rationale in Drug Design
The integration of fluorine into organic scaffolds is a cornerstone of medicinal chemistry, present in over 20% of marketed pharmaceuticals[1]. For CAS 2031261-02-4, the specific placement of the two fluorine atoms serves distinct, synergistic purposes:
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Metabolic Blockade (4-Fluorophenyl group): The para-position of an unsubstituted phenyl ring is a classic liability for rapid oxidation by Cytochrome P450 (CYP) enzymes. Substituting hydrogen with fluorine (which has a similar Van der Waals radius but a much stronger C-F bond) blocks para-hydroxylation, drastically improving metabolic stability and biological half-life[6].
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Lipophilicity and Permeability: Fluorine substitution increases the overall lipophilicity (LogP) of the molecule. This enhances the compound's ability to partition into lipid bilayers, improving cellular uptake and oral bioavailability[1].
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Conformational Control: The electrostatic repulsion between the lone pairs of the pyrazole nitrogen and the highly electronegative 5-fluoro substituent locks the molecule into a preferred conformation, optimizing its fit within hydrophobic target pockets (e.g., the COX-2 active site).
Synthetic Methodologies & Experimental Protocol
The synthesis of 5-fluoropyrazoles traditionally posed challenges due to the instability of fluorinated precursors. However, modern approaches utilize direct electrophilic fluorination of the pre-formed pyrazole core using N-Fluorobenzenesulfonimide (NFSI)[7].
Mechanistic Workflow
Figure 1: Directed C-H lithiation and electrophilic fluorination workflow.
Step-by-Step Protocol: Direct Fluorination via Directed Lithiation
Note: This protocol is a self-validating system. The use of strict cryogenic temperatures and anhydrous conditions is non-negotiable to prevent thermodynamic rearrangement or protonation of the highly reactive organolithium intermediate.
Reagents & Equipment:
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1-(4-fluorophenyl)-1H-pyrazole (Precursor)
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n-Butyllithium (n-BuLi, 2.5 M in hexanes)
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N-Fluorobenzenesulfonimide (NFSI)
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Anhydrous Tetrahydrofuran (THF)
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Flame-dried Schlenk flask, Argon atmosphere
Procedure:
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Substrate Preparation: Dissolve 1.0 equivalent of 1-(4-fluorophenyl)-1H-pyrazole in anhydrous THF (0.1 M concentration) in a flame-dried flask under a continuous flow of Argon.
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Cryogenic Cooling: Cool the reaction mixture to exactly -78 °C using a dry ice/acetone bath. Causality: The C5 proton is kinetically the most acidic due to the inductive pull of the adjacent N1 atom. -78 °C ensures strict kinetic control, preventing ring-opening side reactions.
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Deprotonation: Add 1.1 equivalents of n-BuLi dropwise over 15 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the 5-lithio intermediate.
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Electrophilic Fluorination: Dissolve 1.2 equivalents of NFSI in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Causality: NFSI acts as a stable, easily handled source of electrophilic fluorine (F+). The bulky benzenesulfonimide leaving group prevents over-fluorination.
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Maturation: Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.
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Quenching & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield pure 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole.
Applications in Medicinal Chemistry & Agrochemicals
CAS 2031261-02-4 is a highly versatile synthon. Its primary utility lies in the development of biologically active hybrids.
COX-2 Inhibitors and Anti-Inflammatory Agents
Pyrazoles are the foundational pharmacophore of non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib. Recent studies have demonstrated that substituting the pyrazole core with a 5-fluoro group creates molecular hybrids with potent, selective COX-2 inhibitory activity[1]. The fluorinated scaffold fits tightly into the hydrophobic channel of the COX-2 enzyme, competitively blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins.
Figure 2: Mechanism of action for fluorinated pyrazoles in COX-2 inhibition.
Agrochemical Development (SDHI Fungicides)
In the agricultural sector, halogenated pyrazoles are the core moieties of highly potent succinate dehydrogenase inhibitor (SDHI) fungicides, such as Penflufen and Isoflucypram[7],[2]. The 5-fluoropyrazole motif provides the necessary metabolic resistance against fungal detoxification enzymes, ensuring prolonged efficacy in crop protection.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized CAS 2031261-02-4 for downstream applications, rigorous analytical validation is required:
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¹⁹F NMR Spectroscopy: Critical for confirming the presence and position of the fluorine atoms. The spectrum should display two distinct signals: one for the 4-fluorophenyl group (typically around -110 to -115 ppm) and a distinct singlet for the 5-fluoropyrazole (typically around -130 ppm)[6].
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LC-MS (ESI+): Expected mass-to-charge ratio (m/z) of [M+H]⁺ = 181.1.
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HPLC: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) is used to verify ≥97% purity, ensuring the absence of unreacted NFSI or non-fluorinated precursor.
References
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Ochem Incorporation. "5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole". Ochem Inc. Database. URL:[Link]
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ResearchGate. "Preparation of 5-fluoropyrazoles from pyrazoles and NFSI". ResearchGate Publications. URL:[Link]
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National Institutes of Health (PMC). "Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems". PMC7328659. URL:[Link]
-
eGrove (University of Mississippi). "Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions". Electronic Theses and Dissertations. URL: [Link]
-
ResearchGate. "Regioselective Synthesis of Multisubstituted Fluoropyrazoles via Silver-Catalyzed One-Pot Cyclization Reaction". Advanced Synthesis & Catalysis. URL:[Link]
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. ocheminc.com [ocheminc.com]
- 5. 5-fluoro-1-(4-fluorophenyl)-1H-pyrazole | 2031261-02-4 [sigmaaldrich.com]
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